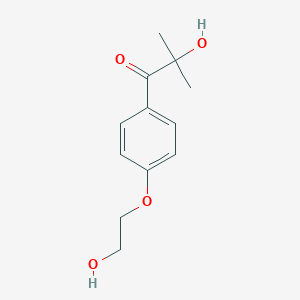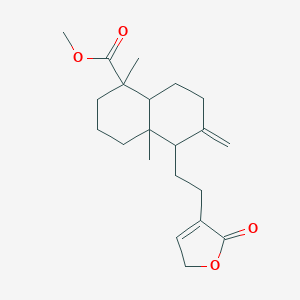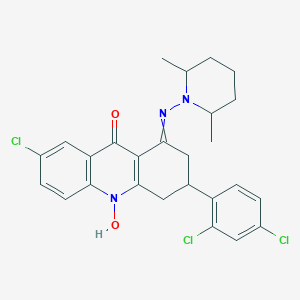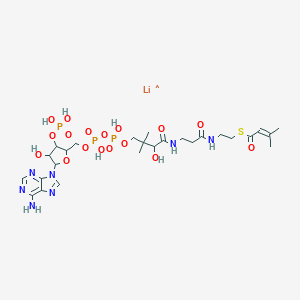
(C5:1) Coenzyme A lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(C5:1) Coenzyme A lithium salt, also known as trans-2-Methyl-2-butenoyl Coenzyme A lithium salt, is a derivative of coenzyme A. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids. This compound is an intermediate in the isoleucine degradation pathway and is involved in the synthesis of several essential biomolecules.
Mechanism of Action
Target of Action
The primary target of (C5:1) Coenzyme A lithium salt, also known as Tiglyl coenzyme A, is the enzymes that use coenzyme A as a substrate . These enzymes are involved in various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .
Mode of Action
Tiglyl coenzyme A interacts with its target enzymes by serving as an acyl group carrier and carbonyl-activating group . This interaction facilitates the transfer of acetyl groups to other molecules, enabling various metabolic reactions .
Biochemical Pathways
Tiglyl coenzyme A plays a crucial role in several biochemical pathways. It is involved in the citric acid cycle, where it contributes to the oxidation of pyruvate . It also participates in fatty acid metabolism, where it aids in the synthesis and oxidation of fatty acids .
Result of Action
The action of Tiglyl coenzyme A results in the facilitation of various metabolic reactions. By serving as an acyl group carrier and carbonyl-activating group, it enables the transfer of acetyl groups to other molecules, thus driving the reactions of the citric acid cycle and fatty acid metabolism .
Biochemical Analysis
Cellular Effects
As a derivative of Coenzyme A, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
(C5:1) Coenzyme A lithium salt is likely involved in metabolic pathways related to Coenzyme A, which plays a crucial role in the citric acid cycle and fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (C5:1) Coenzyme A lithium salt typically involves the reaction of coenzyme A with tiglic acid under specific conditions. The reaction is carried out in the presence of lithium hydroxide, which facilitates the formation of the lithium salt. The process involves:
- Dissolving coenzyme A in a suitable solvent such as water or a buffer solution.
- Adding tiglic acid to the solution.
- Introducing lithium hydroxide to the mixture to form the lithium salt.
- Purifying the product through techniques such as chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a compound that meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(C5:1) Coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are essential in metabolic pathways.
Reduction: It can be reduced under specific conditions to yield other biologically active compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include various acyl-CoA derivatives, which play significant roles in metabolic pathways. These products are crucial for the synthesis of fatty acids, amino acids, and other essential biomolecules.
Scientific Research Applications
(C5:1) Coenzyme A lithium salt has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is essential for studying metabolic pathways, particularly those involving fatty acid and amino acid metabolism.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: The compound is utilized in the production of various biochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl Coenzyme A: Plays a role in the citric acid cycle.
Malonyl Coenzyme A: Essential for fatty acid biosynthesis.
Uniqueness
(C5:1) Coenzyme A lithium salt is unique due to its specific role in the isoleucine degradation pathway. Unlike other coenzyme A derivatives, it is involved in the metabolism of branched-chain amino acids, making it crucial for understanding and studying these specific metabolic processes.
Properties
CAS No. |
108347-83-7 |
|---|---|
Molecular Formula |
C26H41LiN7O17P3S |
Molecular Weight |
855.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(3-methylbut-2-enoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C26H42N7O17P3S.Li/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33;/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41);/q;+1/p-1/t15-,19-,20-,21?,25-;/m1./s1 |
InChI Key |
MAXQTELPVXNFOD-JRVVUYAGSA-M |
SMILES |
[Li].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Isomeric SMILES |
[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C |
Canonical SMILES |
[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
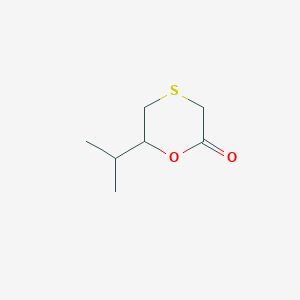

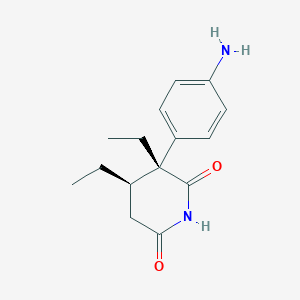
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
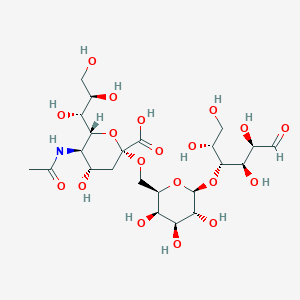
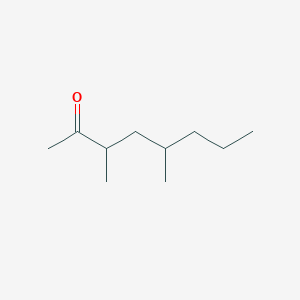
![4H-Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

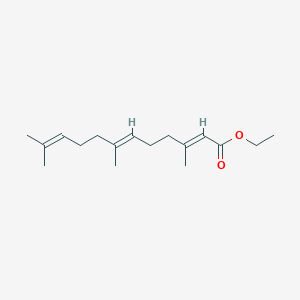
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
